3,4-diethoxy-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Description
3,4-diethoxy-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry focuses on the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant inhibition of COX-2 selectivity, alongside analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Anticancer Agents
Another area of research involves the development of benzamide-based compounds for antiviral applications. A study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives showed remarkable antiavian influenza virus activity, highlighting the importance of structural modification in enhancing biological activity (Hebishy, Salama, & Elgemeie, 2020). Similarly, the synthesis and evaluation of pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase agent properties, suggesting their utility in cancer treatment and inflammatory conditions (Rahmouni et al., 2016).
Nucleoside Analogues
The synthesis of 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides related to adenosine, inosine, and guanosine, highlights the pursuit of novel nucleoside analogues with potential therapeutic applications. These compounds were synthesized through direct glycosylation, demonstrating the versatility of heterocyclic chemistry in drug development (Anderson, Dalley, Revankar, & Robins, 1986).
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-6-16-14(5)23-22(25-21(16)29)27-19(11-13(4)26-27)24-20(28)15-9-10-17(30-7-2)18(12-15)31-8-3/h9-12H,6-8H2,1-5H3,(H,24,28)(H,23,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUJBBSZPTUSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)OCC)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.